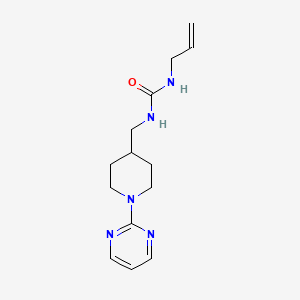

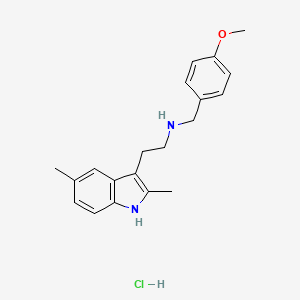

![molecular formula C18H22N4O B2834087 N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900890-02-0](/img/structure/B2834087.png)

N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have been identified as strategic compounds for optical applications . They have several key characteristics such as simpler and greener synthetic methodology, and tunable photophysical properties . They are also used in the design of novel CDK2 targeting compounds .

Synthesis Analysis

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Physical and Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Aplicaciones Científicas De Investigación

Antifungal Applications

Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antifungal properties. A study highlighted the synthesis of compounds with a structural focus on pyrimidine derivatives, demonstrating effectiveness against fungal species such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Antitumor and Antibacterial Applications

Another facet of pyrazolo[1,5-a]pyrimidine derivatives' application is in the synthesis of compounds that possess antitumor, antibacterial, and antifungal activities. One study detailed the creation and pharmacological evaluation of pyrazole derivatives, identifying pharmacophore sites beneficial for such purposes (Titi et al., 2020).

Anti-inflammatory and Anti-cancer Activities

A study described a synthesis method for pyrazolo[1,5-a]pyrimidine analogs showing potential in anti-inflammatory and anti-cancer applications. This approach utilized ultrasound irradiation and aqueous media, highlighting the compounds' promising effects in these areas (Kaping et al., 2016).

A3 Adenosine Receptor Antagonism

Research into the refinement of pyrazolo[4,3-d]pyrimidine derivatives has identified compounds acting as potent antagonists for the human A3 adenosine receptor, suggesting therapeutic potential in various conditions (Squarcialupi et al., 2016).

Synthesis and Characterization of Derivatives

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for cytotoxic activity against Ehrlich Ascites Carcinoma cells represent another key application, emphasizing their potential in cancer treatment (Hassan et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a halt in the cell cycle, preventing the proliferation of cancer cells

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By halting the cell cycle, the compound prevents the replication of cancer cells, leading to a reduction in tumor growth .

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell proliferation due to the halt in the cell cycle . This can lead to a reduction in tumor size and potentially to the death of cancer cells.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-12-5-7-15(8-6-12)17-14(3)21-22-16(19-9-10-23-4)11-13(2)20-18(17)22/h5-8,11,19H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPXUNYVQAGNCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2834004.png)

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2834006.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2834009.png)

![N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2834012.png)

![2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2834014.png)

![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2834017.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2834018.png)

![1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)

![Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2834027.png)